molecular formula C11H8F3N3OS B2886301 3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872628-56-3

3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No. B2886301
CAS RN: 872628-56-3
M. Wt: 287.26
InChI Key: SOPAYUZWJPJBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The trifluoromethyl group and benzylthio group are attached to the triazine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Reactivity with THF: The reactivity of hypervalent iodine trifluoromethylating reagents towards THF (tetrahydrofuran) demonstrates the potential for creating new trifluoromethyl ethers, indicating a pathway for generating novel compounds with trifluoromethyl groups, which are significant in medicinal chemistry and materials science (Fantasia, Welch, & Togni, 2010).
  • Synthesis of Novel Spiro Heterocycles: The efficient synthesis of novel spiro heterocycles containing a triazine nucleus underscores the importance of triazine derivatives in developing compounds with potential microbiological activity, hinting at the relevance of similar structures in drug discovery and development (Dabholkar & Ravi, 2010).

Molecular Structure and Properties

  • Star-Shaped Compounds: Research on 1,3,5-triazine derivatives with star-shaped structures reveals insights into intramolecular charge transfer, demonstrating the utility of triazine cores in developing compounds for electronic and photonic applications (Meier, Holst, & Oehlhof, 2003).
  • Regioselectivity in Electrocyclization: Studies on regioselectivity in electrocyclization of N-[as-triazin-3-yl]nitrilimines highlight the synthetic versatility of triazine derivatives, essential for designing specific molecular architectures (Shawali & Gomha, 2002).

Catalytic and Sensing Applications

  • Metal Complex Formation: The synthesis and investigation of metal complexes with triazine-based ligands underscore the potential of triazine derivatives in catalysis and material science, particularly in the development of new materials with desirable electronic and magnetic properties (Morgan et al., 2014).
  • Gas/Vapor Sorption and Sensing: The strategic design of triazine-based ligands for selective gas/vapor sorption and nanomolar sensing of pollutants in water illustrates the utility of triazine derivatives in environmental monitoring and safety (Das & Mandal, 2018).

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-2-7(4-8)6-19-10-16-9(18)5-15-17-10/h1-5H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPAYUZWJPJBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.